Cas no 218430-15-0 (3-N-Boc-Aminoazetidine Acetate)
3-N-Boc-Aminoazetidine Acetate Chemical and Physical Properties
Names and Identifiers
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- 3-N-Boc-Aminoazetidine Acetate
- tert-butyl azetidin-3-ylcarbamate acetate
- acetic acid;tert-butyl N-(azetidin-3-yl)carbamate
- tert-butyl 3-azetidinylcarbamate acetic acid salt
- Azetidin-3-yl-carbamic acid tert-butyl ester acetic acid salt
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- Inchi: 1S/C8H16N2O2.C2H4O2/c1-8(2,3)12-7(11)10-6-4-9-5-6;1-2(3)4/h6,9H,4-5H2,1-3H3,(H,10,11);1H3,(H,3,4)
- InChI Key: GLNYFUJTQCKSCD-UHFFFAOYSA-N
- SMILES: O(C(NC1CNC1)=O)C(C)(C)C.OC(C)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 201
- Topological Polar Surface Area: 87.7
3-N-Boc-Aminoazetidine Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B603023-25mg |
3-N-Boc-Aminoazetidine Acetate |
218430-15-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B603023-50mg |
3-N-Boc-Aminoazetidine Acetate |
218430-15-0 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B603023-250mg |
3-N-Boc-Aminoazetidine Acetate |
218430-15-0 | 250mg |
$ 95.00 | 2022-06-07 |
3-N-Boc-Aminoazetidine Acetate Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 3-N-Boc-Aminoazetidine Acetate
Introduction to 3-N-Boc-Aminoazetidine Acetate (CAS No. 218430-15-0)
3-N-Boc-Aminoazetidine Acetate, identified by the Chemical Abstracts Service Number (CAS No.) 218430-15-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of azetidine derivatives, which have garnered considerable attention due to their versatile structural framework and potential biological activities. The presence of a Boc (tert-butoxycarbonyl) protecting group on the amino nitrogen and its acetate salt form enhances its utility as an intermediate in the synthesis of more complex molecules, particularly in drug development.
The Boc-protected aminoazetidine moiety is a cornerstone in medicinal chemistry, serving as a versatile building block for constructing heterocyclic scaffolds found in numerous pharmacologically active agents. The stability imparted by the Boc group allows for selective reactions at other positions in the molecule without compromising the protected amine, making it an invaluable reagent in multi-step synthetic pathways. The acetate salt form further improves solubility and handling properties, facilitating its use in both laboratory-scale reactions and industrial processes.
In recent years, there has been a surge in research focusing on azetidine derivatives due to their potential applications as bioactive molecules. 3-N-Boc-Aminoazetidine Acetate has been explored as a precursor in the development of novel therapeutic agents targeting various diseases. For instance, studies have highlighted its role in synthesizing compounds with antimicrobial and anti-inflammatory properties. The azetidine ring is a privileged scaffold in drug design, known for its ability to mimic natural amino acid structures, thereby enhancing binding affinity to biological targets.
One of the most compelling aspects of 3-N-Boc-Aminoazetidine Acetate is its utility in constructing complex peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming limitations such as poor oral bioavailability and rapid degradation. The azetidine ring can replace L-proline or other cyclic amino acids in peptide sequences, providing improved metabolic stability and enhanced pharmacokinetic profiles. Researchers have leveraged this compound to develop novel inhibitors of enzyme targets implicated in cancer, infectious diseases, and neurological disorders.
The Boc protection strategy is particularly advantageous when dealing with sensitive functional groups that require controlled reaction conditions. The Boc group is stable under a wide range of conditions but can be selectively removed under mild acidic conditions, allowing for precise control over synthetic transformations. This characteristic makes 3-N-Boc-Aminoazetidine Acetate a preferred choice for medicinal chemists engaged in fragment-based drug discovery and library synthesis.
Recent advancements in computational chemistry have further underscored the importance of azetidine derivatives like 3-N-Boc-Aminoazetidine Acetate. Molecular modeling studies have demonstrated that modifications at the nitrogen and carbon positions of the azetidine ring can significantly influence binding interactions with biological targets. These insights have guided the rational design of new analogs with enhanced potency and selectivity. Additionally, high-throughput screening (HTS) campaigns have identified several promising candidates derived from this scaffold, highlighting its therapeutic potential.
The synthesis of 3-N-Boc-Aminoazetidine Acetate typically involves multi-step organic transformations starting from readily available precursors. Key steps include ring formation via cycloaddition reactions followed by functional group manipulations such as protection-deprotection strategies. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. These improvements are crucial for supporting large-scale drug development programs where cost-effectiveness and reproducibility are paramount.
The versatility of 3-N-Boc-Aminoazetidine Acetate extends beyond its role as a synthetic intermediate; it also serves as a model system for studying reaction mechanisms and developing new catalytic protocols. Researchers have employed this compound to explore novel transformations involving transition metal catalysis, photoredox processes, and enzymatic approaches. Such investigations not only contribute to fundamental chemical knowledge but also pave the way for innovative synthetic strategies applicable across various disciplines.
In conclusion, 3-N-Boc-Aminoazetidine Acetate (CAS No. 218430-15-0) represents a critical component in modern pharmaceutical research and drug development. Its unique structural features combined with practical synthetic advantages make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research continues to uncover new applications for azetidine derivatives, compounds like this will undoubtedly play an increasingly pivotal role in addressing unmet medical needs.
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